L-Tryptophan-d8
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Overview
Description
L-Tryptophan-d8 is a deuterium-labeled form of L-Tryptophan, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, eight hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stability and ability to be distinguished from non-labeled L-Tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tryptophan-d8 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of deuterium into the L-Tryptophan molecule. This can be achieved by using deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve high temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-Tryptophan, which is then subjected to deuterium exchange reactions to obtain this compound. This method is preferred due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde and indole-3-acetic acid.
Reduction: Reduction reactions can convert this compound into compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as high temperatures and pressures.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Tryptamine.
Substitution: Various indole derivatives.
Scientific Research Applications
L-Tryptophan-d8 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of L-Tryptophan metabolism.
Biology: Helps in studying protein synthesis and the role of L-Tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing L-Tryptophan.
Industry: Employed in the production of deuterium-labeled compounds for research and development purposes.
Mechanism of Action
L-Tryptophan-d8 exerts its effects by participating in the same metabolic pathways as non-labeled L-Tryptophan. It serves as a precursor for the synthesis of serotonin, melatonin, and niacin. The incorporation of deuterium does not significantly alter its biological activity but allows for precise tracking in metabolic studies. The primary molecular targets include tryptophan hydroxylase, which converts L-Tryptophan to 5-hydroxytryptophan, and subsequent enzymes involved in serotonin and melatonin synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The non-labeled form of L-Tryptophan.
L-Tryptophan-d5: A partially deuterated form with five deuterium atoms.
L-Tryptophan-d3: Another partially deuterated form with three deuterium atoms.
Uniqueness
L-Tryptophan-d8 is unique due to its complete deuteration, which provides higher stability and allows for more accurate tracing in metabolic studies compared to partially deuterated forms. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D |
InChI Key |
QIVBCDIJIAJPQS-CIATZEAISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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